molecular formula C20H18O4 B017340 Isobavachromene CAS No. 56083-03-5

Isobavachromene

Cat. No. B017340
CAS RN: 56083-03-5
M. Wt: 322.4 g/mol
InChI Key: IQHPDUUSMBMDGN-WEVVVXLNSA-N
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Description

Synthesis Analysis

The synthesis of Isobavachromene involves several key steps, starting with the palladium-catalyzed Stille coupling of specific acetophenone derivatives with prenyltributyltin. This is followed by Claisen–Schmidt condensation and a final deprotection step to yield Isobavachromene. The overall yield through this synthetic pathway is about 15% over five steps, making it a viable method for commercial production. Organometallic derivatives of Isobavachromene have also been synthesized, introducing elements like ferrocene into the chalcone structure to explore further biological activities and applications (Grealis et al., 2013).

Molecular Structure Analysis

The molecular structure of Isobavachromene includes a prenylated chalcone backbone, which contributes to its biological activity. X-ray crystallography studies have provided insights into the hydrogen-bonding networks within the molecule, revealing the stability and interactions that may contribute to its efficacy against various cancers. The incorporation of organometallic moieties has also been explored to assess changes in molecular structure and resultant biological activities.

Chemical Reactions and Properties

Isobavachromene participates in various chemical reactions, including the foundational reactions used in its synthesis. Its reactivity is influenced by the presence of the prenyl group and the hydroxyl groups, which can undergo further modifications. These modifications can alter the molecule's biological activity, making it a versatile scaffold for drug development.

Physical Properties Analysis

The physical properties of Isobavachromene, such as solubility, melting point, and crystalline structure, are crucial for its application in pharmaceutical formulations. The molecule's stability under different conditions also affects its storage and handling requirements.

Chemical Properties Analysis

Isobavachromene's chemical properties, including its reactivity with various reagents, ability to undergo further functionalization, and its stability in different chemical environments, are essential for exploring its potential as a therapeutic agent. Its interactions with biomolecules can influence its mechanism of action within biological systems.

Scientific Research Applications

Isobavachromene is a type of prenylated flavonoid, which is a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability . Here are some potential applications:

  • Anti-bacterial Agent

    • Isobavachromene has been identified as an antibacterial agent . This means it has the potential to be used in the field of medicine, particularly in the treatment of bacterial infections.
  • Pharmacological Applications

    • Prenylated flavonoids, including Isobavachromene, show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .
    • These compounds are the main active ingredient in many traditional Chinese medicines and functional food resources, such as Morus alba, Glycyrrhiza uralensis, Humulus lupulus, Artocarpus heterophyllus, Glycine max, and Ficus carica fruits .

Safety And Hazards

Isobavachromene is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to handle it with full personal protective equipment and avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHPDUUSMBMDGN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobavachromene

CAS RN

56083-03-5
Record name 4-Hydroxylonchocarpin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYLONCHOCARPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
P Máximo, A Lourenço, SS Feio… - … für Naturforschung C, 2000 - degruyter.com
… C NMR data of isobavachromene, isolupalbigenin and ulexone A are also included. The antifungal activity of the isolated compounds was tested by the bioautographic method against …
Number of citations: 23 www.degruyter.com
SH Lim, TY Ha, J Ahn, S Kim - Phytomedicine, 2011 - Elsevier
… Bavachalcone and bavachromene were detected only in the chloroform layer, psoralen was concentrated in the hexane layer, and isobavachalcone and isobavachromene were …
Number of citations: 110 www.sciencedirect.com
A Wahefu, R Abdulla, X Lu, Y Liu… - Journal of Separation …, 2022 - Wiley Online Library
… The linear ranges for bavachromene and isobavachromene were 0.2–500.0 ng/ml. The accuracies were in ranges of 85%–115% with coefficient of variation errors of less than 15%. …
P cia Máximo, A Lourenço, SS Feiob, JC Roseirob - researchgate.net
… 13C NMR data of isobavachromene, isolupalbigenin and ulexone A are also included. The antifungal activity of the isolated compounds was tested by the bioautographic method …
Number of citations: 2 www.researchgate.net
SU Xue-Hui, LI Cong-Ying, YJ Zhong… - Chinese Journal of …, 2012 - Elsevier
AIM: To investigate the chemical constituents from the seeds of Millettia pachycarpa. METHODS: The compounds were isolated and purified by repeated column chromatography. Their …
Number of citations: 22 www.sciencedirect.com
A Tsopmo, M Tene, P Kamnaing, D Ngnokam… - Phytochemistry, 1998 - Elsevier
… In addition, the flavone 5,7,4-trihydroxy-8-prenylflavone (licoflavone C), the chalcones 4,2′,4′-trihydroxy-3′-prenylchalcone (isobavachalcone) and isobavachromene, the triterpene …
Number of citations: 38 www.sciencedirect.com
JL Son, AJ Kim, S Oh, JM Bae - Dental Materials Journal, 2020 - jstage.jst.go.jp
We investigated the inhibitory effect of antibacterial agents mixed with experimental fluoride varnish (EFV) on Streptococcus mutans. The antibacterial agents used were (1 and 10) mM …
Number of citations: 8 www.jstage.jst.go.jp
Y Teng, X Li, K Yang, X Li, Z Zhang, L Wang… - European Journal of …, 2017 - Elsevier
… (1) is a commercially available compound and, therefore, we synthesized its ring-closed analog, which could also be considered as an analog of Isobavachromene (2) (Scheme 1). The …
Number of citations: 23 www.sciencedirect.com
JY Kim, KY Oh, JY Kim, HW Ryu, TS Jeong… - Journal of the Korean …, 2010 - Springer
Three chalcones and two flavanones displaying tyrosinase inhibitory activity were isolated from the seed of Psoralea corylifolia, a cultivated edible plant. The isolated compounds were …
Number of citations: 19 link.springer.com
YH Choi, GH Yon, KS Hong, DS Yoo, CW Choi… - Planta …, 2008 - thieme-connect.com
A new isoflavone, neocorylin (1) was isolated from the seeds extract of Psoralea corylifolia L.(Fabaceae), together with eight known constituents (2–9), ie, bakuchiol (2), psoralen (3), …
Number of citations: 92 www.thieme-connect.com

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